Superior Antiproliferative Potency Against Human Colon Adenocarcinoma (SW480) Cells vs. Limonin Aglycone
In a direct head-to-head proliferation inhibition assay using SW480 human colon adenocarcinoma cells treated for 72 h, limonin 17-beta-D-glucopyranoside (LG) demonstrated a significantly lower IC50 of 37.39 μM compared to 54.74 μM for limonin aglycone, representing a 1.46-fold greater potency [1]. Both compounds induced apoptosis via the intrinsic mitochondrial pathway (caspase-3 activation, bcl2/bax transcription ratio reduction, cytochrome c release), but LG achieved equivalent mechanistic engagement at a substantially lower concentration.
| Evidence Dimension | Antiproliferative IC50 in SW480 human colon adenocarcinoma cells at 72 h |
|---|---|
| Target Compound Data | IC50 = 37.39 μM (limonin 17-beta-D-glucopyranoside, >95% purity) |
| Comparator Or Baseline | IC50 = 54.74 μM (limonin aglycone, >95% purity) |
| Quantified Difference | 1.46-fold greater potency (ΔIC50 = 17.35 μM); LG IC50 is 31.7% lower than limonin aglycone IC50 |
| Conditions | SW480 human colon adenocarcinoma cells; MTT proliferation assay; 72 h exposure; compounds isolated from Citrus reticulata seeds, purity >95% confirmed by HPLC and NMR |
Why This Matters
A 1.46-fold potency advantage at the cellular level means that 31.7% less LG is required to achieve the same antiproliferative effect, directly impacting dose selection, cost-per-experiment, and translational feasibility in colon cancer chemoprevention research.
- [1] Chidambara Murthy, K. N.; Jayaprakasha, G. K.; Kumar, V.; Rathore, K. S.; Patil, B. S. Citrus Limonin and Its Glucoside Inhibit Colon Adenocarcinoma Cell Proliferation through Apoptosis. J. Agric. Food Chem. 2011, 59 (6), 2314–2323. View Source
